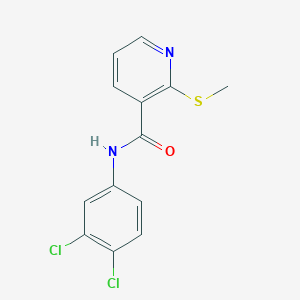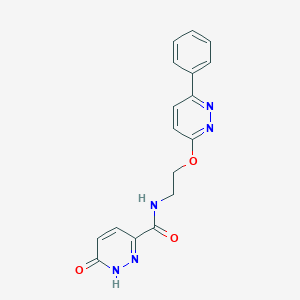
6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazine derivatives. This compound is notable for its unique structure, which incorporates a 6-phenylpyridazin moiety, making it a subject of interest in various scientific fields, including medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves a multi-step organic synthesis process. The initial step often involves the formation of the pyridazine ring, followed by the introduction of the phenyl group. This is usually achieved through a series of nucleophilic substitution and oxidative coupling reactions under controlled conditions. Common reagents include phenylhydrazine and ethyl acetoacetate, among others.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production by employing continuous flow reactors and automated synthesis platforms. These methods help in maintaining consistent reaction conditions, enhancing yield, and reducing the overall cost of production.
Análisis De Reacciones Químicas
Types of Reactions
6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form hydropyridazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require solvents such as ethanol, methanol, or dichloromethane and might need catalysts like palladium on carbon for hydrogenation reactions. The choice of reagents and conditions depends on the specific transformation desired.
Major Products
The major products of these reactions are often structurally similar compounds with slight modifications, which can influence their chemical and biological properties.
Aplicaciones Científicas De Investigación
6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide has been explored for various applications:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Potentially useful as a molecular probe for studying biological processes.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Possible applications in the development of novel materials or as intermediates in the production of pharmaceuticals.
Mecanismo De Acción
The precise mechanism of action of 6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its dihydropyridazine core and the presence of the phenylpyridazin moiety.
Comparación Con Compuestos Similares
Similar Compounds
6-phenylpyridazine derivatives
Dihydropyridazine analogs
Phenylhydrazine derivatives
Uniqueness
What sets 6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide apart is its combined structural features of both the phenyl and pyridazine rings, making it a unique scaffold for chemical and biological studies.
There you go! This compound definitely packs a punch with its multifaceted applications and intriguing chemical properties. How does this align with your research or curiosity?
Propiedades
IUPAC Name |
6-oxo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-8-6-14(20-21-15)17(24)18-10-11-25-16-9-7-13(19-22-16)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHVDZPRRDISP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)
![9-(4-bromophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357648.png)
![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)

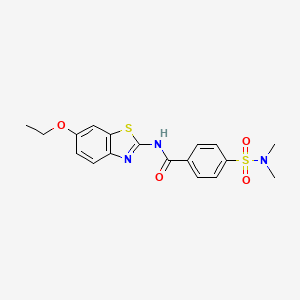
![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2357658.png)
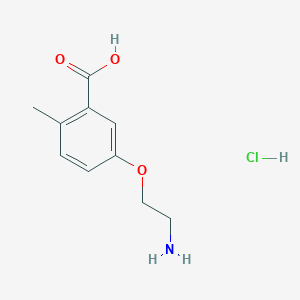
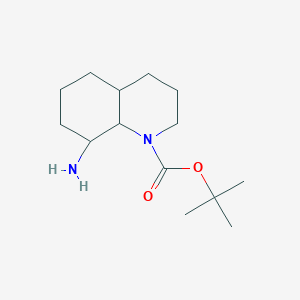
![N-(4-bromophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2357662.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetate](/img/structure/B2357665.png)
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)
